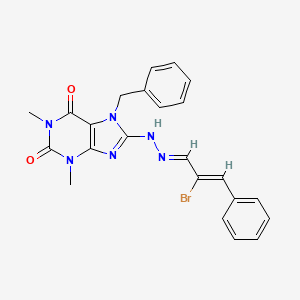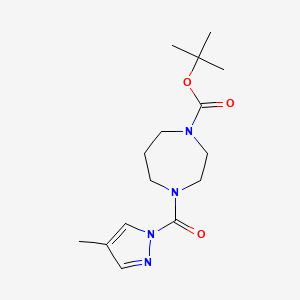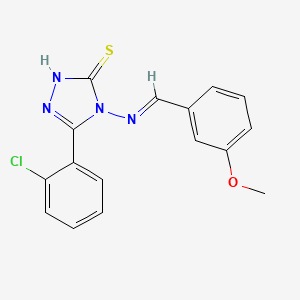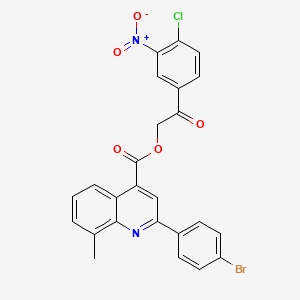![molecular formula C16H15NO3 B12053910 (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, an imine linkage, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenylacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The imine linkage can be reduced to form an amine, resulting in the formation of (4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacetic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.
Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with a similar functional group arrangement.
Uniqueness
(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylideneamino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO3/c1-20-15-8-4-13(5-9-15)11-17-14-6-2-12(3-7-14)10-16(18)19/h2-9,11H,10H2,1H3,(H,18,19) |
InChI Key |
LEGNHWLQNQDZNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)



![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)




![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

